3-CYANO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE
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Overview
Description
3-CYANO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE is a versatile chemical compound with a unique structure that includes a cyano group, a hydroxy group, and a naphthalene ring.
Scientific Research Applications
3-CYANO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYANO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE typically involves the direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile. The reaction conditions often include the use of acylating agents and appropriate solvents to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-CYANO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides or naphthalene derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(cyano(naphthalen-1-yl)methyl)benzamide: Shares a similar structure but lacks the hydroxy group.
3-cyano-N-(3-hydroxypropyl)benzamide: Similar but without the naphthalene ring.
Uniqueness
3-CYANO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE is unique due to the presence of both the hydroxy group and the naphthalene ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyano-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c22-14-15-5-3-8-17(13-15)21(25)23-12-11-20(24)19-10-4-7-16-6-1-2-9-18(16)19/h1-10,13,20,24H,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAQLGSQVFCVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CC(=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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